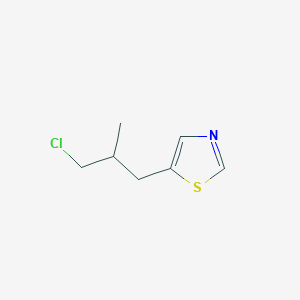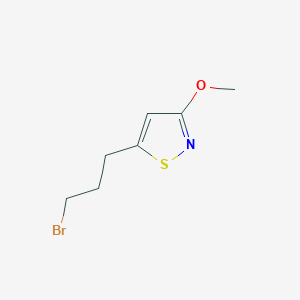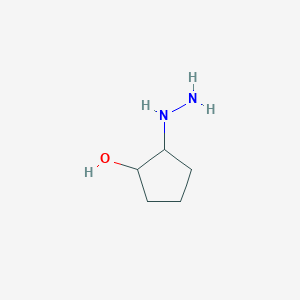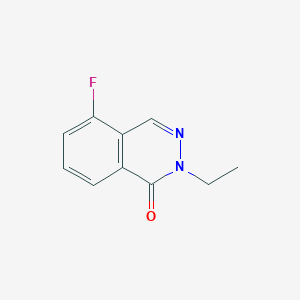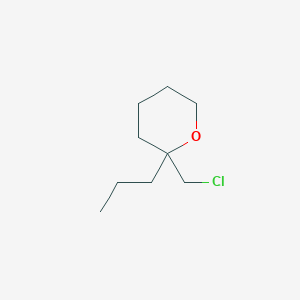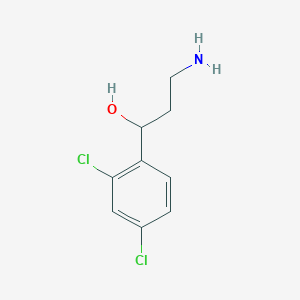
4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains both triazine and oxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and thiol groups in its structure makes it a versatile molecule for chemical modifications and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methylisoxazole-5-acetic acid.
Formation of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Coupling of the Rings: The final step involves the coupling of the oxazole and triazine rings through nucleophilic substitution reactions, often facilitated by catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry approaches to minimize environmental impact. Techniques such as microwave irradiation and ultrasound-mediated synthesis can be employed to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe for studying biological processes and interactions due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form covalent bonds with biological molecules, leading to the modulation of enzymatic activities and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.
4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.
Uniqueness
The presence of both amino and thiol groups in 4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol makes it unique compared to its analogs. This dual functionality allows for a wider range of chemical modifications and applications, particularly in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C7H7N5OS |
|---|---|
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
2-amino-6-(3-methyl-1,2-oxazol-5-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H7N5OS/c1-3-2-4(13-12-3)5-9-6(8)11-7(14)10-5/h2H,1H3,(H3,8,9,10,11,14) |
InChI-Schlüssel |
XUEHANSWRRUBNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)C2=NC(=S)N=C(N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


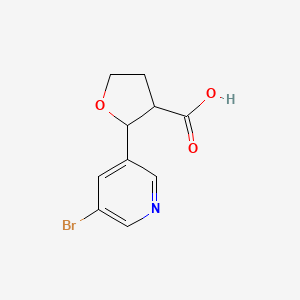
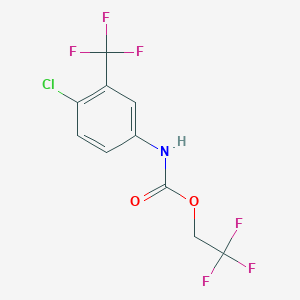
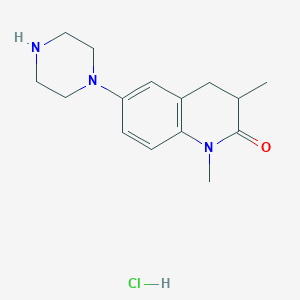
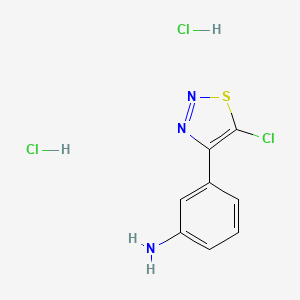
![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)


